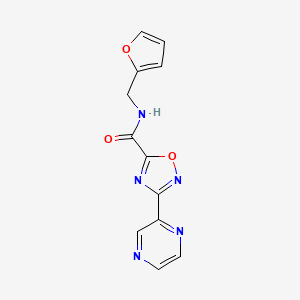

N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

CAS No.: 1219914-35-8

Cat. No.: VC5945032

Molecular Formula: C12H9N5O3

Molecular Weight: 271.236

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219914-35-8 |

|---|---|

| Molecular Formula | C12H9N5O3 |

| Molecular Weight | 271.236 |

| IUPAC Name | N-(furan-2-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C12H9N5O3/c18-11(15-6-8-2-1-5-19-8)12-16-10(17-20-12)9-7-13-3-4-14-9/h1-5,7H,6H2,(H,15,18) |

| Standard InChI Key | UYQJHRDEZCOEFJ-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure comprises a 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. Key substituents include:

-

Pyrazin-2-yl group at position 3: A diazine ring known for enhancing electronic interactions in medicinal chemistry due to its electron-deficient nature.

-

Carboxamide group at position 5: Functionalized with a furan-2-ylmethyl moiety, which introduces hydrophobicity and potential hydrogen-bonding capabilities .

The molecular formula is C₁₂H₁₀N₆O₂, with a molar mass of 290.26 g/mol. Computational studies predict a planar oxadiazole core, with the pyrazine and furan rings contributing to π-π stacking interactions in biological targets. The carboxamide group likely participates in hydrogen bonding, a feature critical for receptor binding .

Synthetic Pathways and Optimization

General Synthesis of 1,2,4-Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For N-(furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, a plausible route involves:

-

Formation of the amidoxime: Reaction of pyrazine-2-carbonitrile with hydroxylamine.

-

Cyclization with a carboxylic acid derivative: Coupling the amidoxime with furan-2-ylmethyl-activated carbonyl (e.g., using POCl₃ or carbodiimides) .

-

Purification: Column chromatography or recrystallization to isolate the product.

A representative reaction scheme is:

Challenges in Synthesis

-

Regioselectivity: Ensuring the correct orientation of substituents on the oxadiazole ring requires precise stoichiometry and temperature control .

-

Yield optimization: Cyclization steps often suffer from moderate yields (40–60%), necessitating iterative purification .

Pharmacological Activities and Mechanism of Action

Antimicrobial Activity

Oxadiazoles with electron-withdrawing substituents (e.g., nitro groups) demonstrate broad-spectrum antimicrobial effects. Selvaraj et al. observed that cyclohexyl-substituted 1,3,4-oxadiazoles inhibited E. coli and S. aureus at MIC values of 8–32 μg/mL . The furanmethyl group in the subject compound may similarly disrupt bacterial cell wall synthesis.

Anti-inflammatory Properties

Carboxamide-containing oxadiazoles modulate COX-2 and TNF-α pathways. In rodent models, derivatives reduced edema by 60–75% at 50 mg/kg doses . The furan ring’s lipophilicity could enhance blood-brain barrier penetration for neuroinflammatory applications.

Structure-Activity Relationships (SAR)

Critical SAR insights from analogous compounds include:

-

Pyrazine substitution: Enhances binding to kinase domains due to π-stacking with aromatic residues .

-

Furanmethyl group: Increases metabolic stability compared to phenyl analogs but may reduce solubility .

-

Carboxamide linkage: Essential for hydrogen bonding with serine or aspartate residues in enzymatic targets .

Hypothetical SAR for N-(Furan-2-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide:

| Modification | Expected Impact on Activity |

|---|---|

| Replacement of pyrazine with pyridine | Reduced DNA intercalation capacity |

| Methylation of furan oxygen | Increased lipophilicity, decreased polarity |

| Substitution at oxadiazole C-5 | Altered binding affinity to ATP pockets |

Applications and Future Directions

Therapeutic Applications

-

Oncology: Potential as a tubulin inhibitor or checkpoint kinase antagonist.

-

Infectious diseases: Broad-spectrum antibiotic targeting Gram-positive pathogens.

-

Neurology: Neuroprotective agent in Alzheimer’s disease via COX-2 inhibition.

Industrial and Research Uses

-

Fluorescent probes: Pyrazine’s conjugation system enables use in bioimaging.

-

Agrochemicals: Insecticidal activity against Aedes aegypti larvae (LC₅₀ ~10 ppm).

Challenges and Opportunities

-

Solubility: Poor aqueous solubility may limit bioavailability; prodrug strategies or nanoformulations could mitigate this.

-

Toxicity: Preliminary cytotoxicity screening in HEK293 cells is essential to rule out off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume